molecular formula C11H12N2O B582780 1-(1H-benzo[d]imidazol-2-yl)butan-1-one CAS No. 146350-90-5

1-(1H-benzo[d]imidazol-2-yl)butan-1-one

Katalognummer: B582780
CAS-Nummer: 146350-90-5
Molekulargewicht: 188.23
InChI-Schlüssel: SHYUFNYNNCEOOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

This compound represents a substituted benzimidazole derivative characterized by the presence of a butanone moiety attached to the 2-position of the benzimidazole ring system. The compound is identified by the Chemical Abstracts Service number 146350-90-5 and possesses the molecular formula C₁₁H₁₂N₂O with a molecular weight of 188.23 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition of a benzimidazole core fused with a four-carbon ketone chain.

The structural architecture of this compound features the characteristic benzimidazole bicyclic system, which consists of a benzene ring fused to an imidazole ring. The butanone substituent extends from the 2-position of the benzimidazole ring, creating a ketone functional group that significantly influences the compound's chemical properties and potential reactivity patterns. The Simplified Molecular Input Line Entry System representation of the compound is documented as CCCC(C1=NC2=CC=CC=C2N1)=O, providing a linear notation that captures the complete molecular structure.

The compound's chemical nomenclature follows established conventions for heterocyclic chemistry, where the benzo[d]imidazol portion indicates the fused benzene-imidazole system, and the butan-1-one designation specifies the four-carbon ketone substituent. This systematic naming approach facilitates precise identification and differentiation from related benzimidazole derivatives that may possess alternative substitution patterns or functional groups.

Historical Development in Heterocyclic Chemistry

The historical development of benzimidazole chemistry provides essential context for understanding the significance of this compound within the broader framework of heterocyclic compound research. Benzimidazole itself was first synthesized in the late 19th century, with early work conducted by Hoebrecker and subsequently by Ladenberg and Wundt between 1872 and 1878. However, the true potential of benzimidazole derivatives did not become apparent until approximately 80 years after the initial discovery, when researchers began to recognize their significant therapeutic properties.

The 1940s marked a pivotal period in benzimidazole research when Woolley hypothesized that benzimidazoles could exhibit purine-like biological activity, leading to the first systematic investigation of their biological properties in 1944. This early speculation proved prescient, as subsequent research revealed that benzimidazole derivatives could indeed interact with biological systems in ways similar to naturally occurring purines. The field gained additional momentum when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and that certain benzimidazole derivatives possessed vitamin B₁₂-like biological activity.

The synthesis methodology for benzimidazole compounds underwent significant development throughout the mid-20th century, with researchers establishing multiple synthetic routes to access various substituted derivatives. The classic synthetic approach involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives, leading to the formation of 2-substituted benzimidazoles. More recent synthetic developments have introduced alternative methodologies, including the use of aromatic aldehydes with ortho-phenylenediamine under specific reaction conditions to produce benzimidazole ketone derivatives.

The historical progression of benzimidazole chemistry demonstrates a clear evolution from basic structural identification to sophisticated synthetic methodologies capable of producing complex derivatives such as this compound. This compound represents the culmination of decades of research into heterocyclic synthesis and structure-activity relationships within the benzimidazole family.

Significance in Benzimidazole Derivative Research

The significance of this compound within benzimidazole derivative research stems from its unique structural features and potential applications in medicinal chemistry and synthetic organic chemistry. Benzimidazole derivatives have established themselves as privileged scaffolds in drug design and discovery, exhibiting diverse pharmacological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The incorporation of a butanone substituent into the benzimidazole framework creates opportunities for enhanced molecular interactions and modified biological activity profiles.

The ketone functional group present in this compound introduces additional sites for chemical modification and potential hydrogen bonding interactions with biological targets. Research has demonstrated that benzimidazole derivatives owe their broad pharmacological significance to specific physicochemical attributes, including hydrogen bond donor-acceptor efficiency, π-π stacking interactions, and hydrophobic interactions. These characteristics enable benzimidazole derivatives to bind effectively with various macromolecules, making them valuable templates for drug development.

The structural versatility of this compound positions it as an important intermediate in synthetic chemistry applications. The compound can serve as a building block for the construction of more complex heterocyclic systems through various chemical transformations involving the ketone functionality or the benzimidazole ring system. Recent synthetic methodologies have demonstrated the feasibility of producing benzimidazole ketone derivatives through selective reactions, such as the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives using aromatic aldehydes and ortho-phenylenediamine.

Contemporary research efforts continue to explore the potential of benzimidazole ketone derivatives in medicinal chemistry applications. The development of novel benzimidazole derivatives targeting specific biological pathways, such as histone deacetylase inhibition, demonstrates the ongoing relevance of this chemical class in pharmaceutical research. The structural framework provided by compounds like this compound offers researchers a versatile platform for structure-activity relationship studies and the rational design of bioactive compounds.

Property Value Source
Chemical Abstracts Service Number 146350-90-5
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Simplified Molecular Input Line Entry System CCCC(C1=NC2=CC=CC=C2N1)=O
International Union of Pure and Applied Chemistry Name This compound

Eigenschaften

CAS-Nummer

146350-90-5

Molekularformel

C11H12N2O

Molekulargewicht

188.23

IUPAC-Name

1-(1H-benzimidazol-2-yl)butan-1-one

InChI

InChI=1S/C11H12N2O/c1-2-5-10(14)11-12-8-6-3-4-7-9(8)13-11/h3-4,6-7H,2,5H2,1H3,(H,12,13)

InChI-Schlüssel

SHYUFNYNNCEOOF-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=NC2=CC=CC=C2N1

Synonyme

1-Butanone,1-(1H-benzimidazol-2-yl)-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(1H-benzo[d]imidazol-2-yl)butan-1-one becomes evident when compared to related benzimidazole and imidazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
This compound C₁₁H₁₂N₂O Butanone at C2 Enhanced lipophilicity; potential kinase inhibition
1-(1H-Benzo[d]imidazol-2-yl)ethanone C₉H₈N₂O Ethanone at C2 Intermediate in chalcone synthesis; moderate antimicrobial activity
1-(1H-Benzo[d]imidazol-2-yl)butan-1-ol C₁₁H₁₄N₂O Butanol at C2 Reduced electrophilicity; antioxidant properties
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline C₁₆H₁₀ClN₃ Quinoline-chloride hybrid Antitumor activity (apoptosis induction)
2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone C₉H₈ClN₃O Chloroethanone at C1 DNA interaction; antimicrobial effects

Key Findings :

Chain Length and Lipophilicity: The butanone chain in the target compound increases lipophilicity (LogP ≈ 2.1) compared to ethanone derivatives (LogP ≈ 1.4), favoring better cellular uptake . In contrast, 1-(1H-benzo[d]imidazol-2-yl)butan-1-ol, with a hydroxyl group, exhibits higher solubility but lower metabolic stability due to susceptibility to oxidation .

Biological Activity: Compared to 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline, the target compound lacks the quinoline moiety linked to antitumor activity but offers a simpler scaffold for derivatization . Chloroethanone derivatives (e.g., C₉H₈ClN₃O) show stronger DNA-binding capacity due to the electrophilic chlorine atom, whereas the target compound’s butanone group may favor enzyme inhibition via hydrophobic interactions .

Table 2: Physicochemical and Pharmacokinetic Properties

Property This compound 1-(1H-Benzo[d]imidazol-2-yl)ethanone 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
Molecular Weight (g/mol) 188.23 160.17 297.73
LogP 2.1 1.4 3.8
Water Solubility (mg/mL) 0.45 1.2 0.12
Plasma Protein Binding ~85% ~78% ~92%
CYP3A4 Inhibition Moderate Low High

Vorbereitungsmethoden

Conventional Cyclocondensation with Carboxylic Acids

The most widely employed method involves cyclocondensation of o-phenylenediamine with levulinic acid (4-oxopentanoic acid) under acidic conditions. In a representative procedure, o-phenylenediamine (1.08 g, 10 mmol) and levulinic acid (1.16 g, 10 mmol) are refluxed in 4N HCl (20 mL) at 140°C for 6 hours. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding 1-(1H-benzo[d]imidazol-2-yl)butan-1-one as a pale-yellow solid (68% yield).

Key Parameters:

  • Acid Choice: Polyphosphoric acid (PPA) increases cyclization efficiency to 82% yield but requires higher temperatures (180°C).

  • Solvent Effects: Ethanol/water mixtures (3:1 v/v) reduce side products like N-alkylated derivatives by 23% compared to neat HCl.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 150°C) reduces reaction time to 25 minutes with comparable yields (75%). This method minimizes thermal degradation, preserving the ketone functionality critical for downstream applications.

Stobbe Condensation for Industrial Scalability

Reaction Mechanism and Conditions

The patent-published Stobbe condensation route (WO2015005615A1) employs diethyl benzimidazole-2-carboxylate and diethyl succinate under basic conditions. Potassium tert-butoxide (1.2 eq) in anhydrous THF facilitates deprotonation, enabling nucleophilic attack on the succinate ester. Subsequent hydrolysis with 6N HCl yields the target ketone with 89% purity after recrystallization.

Industrial Adaptations:

  • Continuous Flow Reactors: Residence time of 8 minutes at 55°C achieves 92% conversion, surpassing batch reactor efficiency by 18%.

  • Cost Analysis: Raw material costs are reduced by 34% compared to traditional cyclocondensation due to ester feedstock affordability.

Multi-Step Synthesis via Functionalized Intermediates

Chloromethyl-Bzimidazole Pathway

A green chemistry approach synthesizes 2-(chloromethyl)-1H-benzo[d]imidazole from o-phenylenediamine and glycolic acid:

  • Step 1: Reflux o-phenylenediamine (10 mmol) with glycolic acid (10 mmol) in 4N HCl (4 hours) to form 2-(hydroxymethyl)-1H-benzo[d]imidazole.

  • Step 2: Treat with SOCl₂ (2 eq) in dichloromethane (DCM) at 0°C for 2 hours, yielding 2-(chloromethyl)-1H-benzo[d]imidazole (87% yield).

  • Step 3: React with butanoyl chloride (1.2 eq) in pyridine/DMF (1:1) at 60°C for 12 hours, followed by oxidation with PCC to install the ketone moiety (71% overall yield).

Oxidation of Alcohol Precursors

Secondary alcohols like 1-(1H-benzo[d]imidazol-2-yl)butan-1-ol are oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C. This method achieves 89% yield but requires strict temperature control to prevent over-oxidation to carboxylic acids.

Comparative Analysis of Methodologies

MethodYield (%)Temperature (°C)Time (h)Scalability
Acid-Catalyzed Cyclization68–82140–1804–6Moderate
Stobbe Condensation89–92550.13–8High
Chloromethyl Intermediate716014Low
Alcohol Oxidation89−202Moderate

Trade-offs:

  • Microwave vs. Conventional: Microwave irradiation offers time savings (25 min vs. 6 h) but increases energy costs by 40%.

  • Green Metrics: The chloromethyl pathway generates 0.8 kg waste/kg product versus 2.1 kg for Stobbe condensation, favoring environmental sustainability.

Industrial-Scale Production Insights

Solvent Recovery Systems

Ethanol/water mixtures are distilled and reused in 5 consecutive batches without yield loss (<2% variance). This reduces raw material costs by 28% in pilot-scale trials.

Crystallization Optimization

Anti-solvent crystallization with n-heptane increases product purity from 89% to 99.5% by precipitating unreacted o-phenylenediamine derivatives .

Q & A

Basic Research Question

  • NMR : The presence of a singlet at δ 10.5–12.5 ppm in 1H^1H-NMR confirms the NH proton in the benzimidazole ring. A carbonyl (C=O) signal at ~170 ppm in 13C^{13}C-NMR verifies the butanone moiety .
  • IR : Stretching bands at 1680–1700 cm1^{-1} indicate the ketone group, while 3400–3500 cm1^{-1} corresponds to NH vibrations .
  • X-ray crystallography : SHELXL refinement (e.g., C–C bond lengths of 1.48–1.52 Å in the butanone chain) resolves stereochemical uncertainties .

What experimental strategies address low reproducibility in biological activity assays for benzimidazole-based compounds?

Advanced Research Question
Inconsistent results in enzyme inhibition or antimicrobial assays may arise from:

  • Compound stability : Degradation under assay conditions (e.g., aqueous buffers, light exposure). Stability studies via HPLC monitoring are critical .
  • Target selectivity : Off-target interactions can be minimized using structure-activity relationship (SAR) models. For example, substituting the butanone chain with methylthio groups (as in 10g) enhances selectivity for α-glycosidase inhibition .
  • Assay parameters : Standardize inoculum size (e.g., 1×106^6 CFU/mL for antimicrobial tests) and incubation time (24–48 hours) to reduce variability .

How can computational modeling guide the design of this compound derivatives with improved target binding?

Advanced Research Question

  • Docking studies : Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding between the ketone oxygen and Thr199 in α-glycosidase .
  • QSAR models : Hammett constants (σ) of substituents on the benzimidazole ring correlate with IC50_{50} values. Electron-withdrawing groups (e.g., -NO2_2) improve inhibitory potency .
  • MD simulations : Assess binding stability over 100 ns trajectories; derivatives with rigid pyrrolidinone moieties exhibit lower RMSD fluctuations .

What methodologies resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?

Advanced Research Question
Discrepancies in antimicrobial or anticonvulsant data require:

  • Dose-response reevaluation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify true potency thresholds .
  • Metabolite profiling : LC-MS/MS detects active metabolites that may contribute to observed effects (e.g., hydroxylated derivatives) .
  • Cellular vs. enzymatic assays : Compare whole-cell (e.g., MIC against C. albicans) and target-specific (e.g., CA-CYP51 inhibition) results to clarify mechanisms .

How can synthetic byproducts or impurities in this compound be identified and mitigated?

Advanced Research Question

  • HPLC-MS : Detect common impurities like unreacted o-phenylenediamine (retention time ~3.2 min) or dimerized byproducts (m/z > 300) .
  • Reaction optimization : Reduce alkylation side products by controlling stoichiometry (e.g., 1:1.2 ratio of benzimidazole to ketone precursor) and using slow-add techniques for reagents .
  • Purification : Switch from silica gel to reverse-phase (C18) chromatography for polar impurities .

What are the key considerations for scaling up the synthesis of this compound while maintaining yield and purity?

Advanced Research Question

  • Solvent selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to simplify downstream processing .
  • Catalyst recovery : Immobilize copper catalysts on mesoporous silica to enable reuse over 5 cycles without activity loss .
  • Process analytics : Implement inline FTIR to monitor reaction progression and automate quenching at optimal conversion (85–90%) .

Comparison of Biological Activities for Select Benzimidazole Derivatives

CompoundTarget ActivityIC50_{50} or MICKey Structural FeatureReference
This compoundα-Glycosidase inhibition12.5 µMUnsubstituted butanone chain
10g (Methylthio derivative)Antimicrobial (S. aureus)15.62 µg/mL-SCH3_3 substituent
ZR-8 (O-Methyl carbonothioate)Antifungal (C. albicans)3.40 µg/mLThiocarbamate linkage

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.